4-(3-Methoxyphenyl)furan-2-boronic acid

Catalog No.
S6630264
CAS No.
2096339-05-6
M.F
C11H11BO4
M. Wt
218.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methoxyphenyl)furan-2-boronic acid

CAS Number

2096339-05-6

Product Name

4-(3-Methoxyphenyl)furan-2-boronic acid

IUPAC Name

[4-(3-methoxyphenyl)furan-2-yl]boronic acid

Molecular Formula

C11H11BO4

Molecular Weight

218.02 g/mol

InChI

InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3

InChI Key

RLFSXWPJARSCLA-UHFFFAOYSA-N

SMILES

B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O

Canonical SMILES

B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O

4-(3-Methoxyphenyl)furan-2-boronic acid is a boronic acid derivative characterized by its unique structure, which includes a furan ring and a methoxy-substituted phenyl group. Its molecular formula is C11H11BO4C_{11}H_{11}BO_4 with a molecular weight of 218.01 g/mol . This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the presence of the boronic acid functional group.

Involving 4-(3-Methoxyphenyl)furan-2-boronic acid include:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids. The presence of the furan moiety enhances its reactivity, making it a valuable reagent in organic synthesis .
  • Nucleophilic Substitution: The boronic acid group can participate in nucleophilic substitution reactions, where it can act as a nucleophile in the presence of electrophiles, facilitating various organic transformations.

While specific biological activity data for 4-(3-Methoxyphenyl)furan-2-boronic acid is limited, compounds with similar structures often exhibit interesting pharmacological properties. Boronic acids are known to interact with biological systems, including enzyme inhibition and modulation of cellular processes. The methoxy group may enhance lipophilicity and biological activity, making this compound a candidate for further biological evaluation.

The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid can be achieved through several methods:

  • Direct Boronation: This involves the reaction of 4-bromo-3-methoxyphenyl furan with boron reagents under controlled conditions.
  • Furan Functionalization: Starting from 3-methoxyphenol and furan derivatives, one can perform a series of reactions including electrophilic aromatic substitution followed by boronation to introduce the boronic acid functionality .

4-(3-Methoxyphenyl)furan-2-boronic acid finds applications primarily in:

  • Organic Synthesis: It is utilized as a building block in the synthesis of complex organic molecules via cross-coupling reactions.
  • Material Science: Its unique properties may be exploited in creating functional materials or sensors.
  • Pharmaceutical Development: Potentially serves as an intermediate in the synthesis of biologically active compounds.

Interaction studies involving 4-(3-Methoxyphenyl)furan-2-boronic acid focus on its reactivity with various electrophiles and its role in catalyzed reactions. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis, particularly in palladium-catalyzed reactions where it acts as a ligand . Further studies on its interactions with biological targets could reveal potential therapeutic uses.

Several compounds share structural similarities with 4-(3-Methoxyphenyl)furan-2-boronic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Ethylphenylboronic AcidEthyl group on phenylIncreased steric bulk may influence reactivity
2-Furanboronic AcidFuran ring without phenyl substitutionSimpler structure, used primarily in coupling reactions
3-Methoxy-4-methylphenylboronic AcidMethyl substitution on phenylEnhanced electron-donating properties due to methyl group
2,5-Dimethoxyphenylboronic AcidTwo methoxy groups on phenylIncreased solubility and potential for diverse reactivity

The uniqueness of 4-(3-Methoxyphenyl)furan-2-boronic acid lies in its specific combination of a furan ring and a methoxy-substituted phenyl group, which may provide distinct reactivity patterns compared to other boronic acids. Its application in Suzuki coupling and potential biological activity further distinguish it from similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

218.0750390 g/mol

Monoisotopic Mass

218.0750390 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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